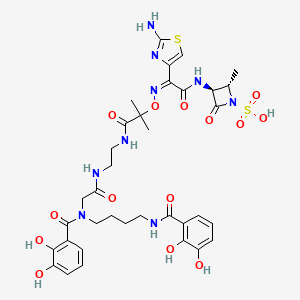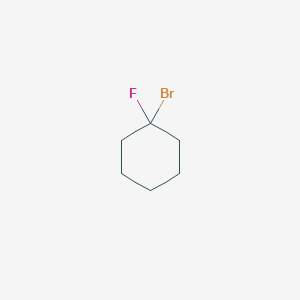
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) is a chelating agent widely used in various industrial and scientific applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in processes that require metal ion sequestration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions are carefully controlled to ensure high yield and purity. The process can be summarized as follows:
Double Cyanomethylation: L-glutamic acid reacts with formaldehyde and sodium cyanide to form an intermediate diacetonitrile.
Hydrolysis: The intermediate is then hydrolyzed to produce the trisodium salt of N,N-bis(carboxymethyl)-L-Glutamic acid.
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields and minimizing impurities. The process involves continuous reaction control at relatively low pressures and temperatures. The use of inexpensive raw materials and the avoidance of complex isolation steps are key factors in the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) primarily undergoes chelation reactions with metal ions. It forms stable 1:1 chelate complexes with cations having a charge number of at least +2, such as calcium and magnesium .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions, often under neutral to slightly alkaline conditions. The presence of sodium ions enhances the solubility and reactivity of the compound .
Major Products
The major products of these reactions are stable, water-soluble metal complexes. These complexes are used in various applications, including water treatment and cleaning products .
Aplicaciones Científicas De Investigación
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions.
Biology: Employed in biochemical assays to control metal ion concentrations.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in water treatment, cleaning products, and as a stabilizer in various formulations
Mecanismo De Acción
The compound exerts its effects through chelation, where it binds to metal ions via its carboxylate groups. This binding forms stable complexes that prevent the metal ions from participating in unwanted reactions. The molecular targets are primarily divalent and trivalent metal cations, and the pathways involved include the formation of coordinate bonds between the metal ions and the carboxylate groups .
Comparación Con Compuestos Similares
Similar Compounds
Nitrilotriacetic acid trisodium salt: Another chelating agent with similar applications but different molecular structure.
Ethylenediaminetetraacetic acid (EDTA): Widely used chelating agent with a broader range of applications.
Methylglycinediacetic acid trisodium salt (MGDA-Na3): Known for its biodegradability and environmental compatibility.
Uniqueness
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) is unique due to its specific molecular structure, which provides high stability and selectivity in forming metal complexes. Its biodegradability and low toxicity make it an environmentally friendly alternative to other chelating agents .
Propiedades
Número CAS |
302337-35-5 |
|---|---|
Fórmula molecular |
C9H13NNaO8 |
Peso molecular |
286.19 g/mol |
InChI |
InChI=1S/C9H13NO8.Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);/t5-;/m0./s1 |
Clave InChI |
BWJZOKPGTZADMS-JEDNCBNOSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
Descripción física |
Pellets or Large Crystals, Liquid; Liquid; Dry Powder |
Números CAS relacionados |
282524-66-7 65345-21-3 51981-21-6 63998-93-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)




![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)






![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)

